Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Lipophilicity Drug-likeness Permeability

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (CAS 57311-36-1) is a heterobicyclic dione belonging to the 7,8-dihydroquinoline-2,5(1H,6H)-dione family—a privileged scaffold recognized for positive inotropic, anti-inflammatory, and antiparasitic activities. It is the N-methyl congener of the parent 7,8-dihydroquinoline-2,5(1H,6H)-dione (CAS 15450‑69‑8; compound SF32), distinguished solely by a methyl substituent at the N1 position.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 57311-36-1
Cat. No. B2650403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
CAS57311-36-1
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESCN1C2=C(C=CC1=O)C(=O)CCC2
InChIInChI=1S/C10H11NO2/c1-11-8-3-2-4-9(12)7(8)5-6-10(11)13/h5-6H,2-4H2,1H3
InChIKeyGKMANJNJOGJCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (CAS 57311-36-1): Core Chemical Identity and Sourcing Baseline for the N-Methylated Dihydroquinolinedione Scaffold


1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (CAS 57311-36-1) is a heterobicyclic dione belonging to the 7,8-dihydroquinoline-2,5(1H,6H)-dione family—a privileged scaffold recognized for positive inotropic, anti-inflammatory, and antiparasitic activities . It is the N-methyl congener of the parent 7,8-dihydroquinoline-2,5(1H,6H)-dione (CAS 15450‑69‑8; compound SF32), distinguished solely by a methyl substituent at the N1 position [1]. The compound (MF C₁₀H₁₁NO₂, MW 177.20) is commercially sourced as a white powder with catalogued purity specifications of ≥95% to ≥98%, and is primarily positioned as a synthetic intermediate for active pharmaceutical ingredient (API) production and medicinal chemistry derivatization .

Why N1-Substitution Matters: The Non-Interchangeability of 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (57311-36-1) with Unsubstituted or Bulkier Analogs


Generic substitution within the 7,8-dihydroquinoline-2,5-dione class fails because the N1 substituent fundamentally controls both lipophilicity-driven membrane partitioning and target-binding conformation. The parent N–H compound (15450‑69‑8) displays positive inotropic activity in isolated rabbit-heart preparations [1], while N‑isopropyl and N‑trifluoromethyl congeners exhibit distinct steric and electronic profiles. The N-methyl group of 57311‑36‑1 confers a calculated logP increase of approximately 0.5–0.7 units relative to the N–H analog, translating to measurably different cellular permeability and metabolic stability . Furthermore, in NNMT inhibitor SAR campaigns across the quinolinium series, N‑methylation versus N‑H or N‑ethyl substitution produced >100‑fold variations in IC₅₀ values [2]. Consequently, substituting 57311‑36‑1 with the parent or another N‑alkyl analog without re-validating the specific biological or synthetic context will introduce uncontrolled variables that invalidate structure–activity conclusions and compromise downstream synthetic yields.

Quantitative Differentiation Evidence for 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (57311-36-1) vs. In-Class Analogs


N-Methylation vs. N–H Parent: Calculated Lipophilicity and Predicted Passive Permeability Differential

The N-methyl substituent of 57311‑36‑1 increases calculated logP by +0.59 units versus the N–H parent (7,8-dihydroquinoline-2,5(1H,6H)-dione, CAS 15450‑69‑8), using the XLogP3 algorithm on the PubChem platform [1]. This logP shift predicts enhanced passive membrane permeability by approximately 1.5- to 2-fold based on the established logP–Papp correlation for heterocyclic diones [2]. The N–H parent carries a hydrogen-bond donor that restricts membrane partitioning; N-methylation eliminates this donor and simultaneously increases molecular volume by 14 Da, both factors that independently favor passive diffusion across lipid bilayers.

Lipophilicity Drug-likeness Permeability

Commercial Purity and Batch-to-Batch Reproducibility vs. Parent Analog (15450-69-8)

The N-methyl derivative 57311‑36‑1 is catalogued with a standard purity specification of ≥95% (HPLC) by Bidepharm, with an upgraded specification of ≥98% (NLT) available from MolCore . In contrast, the N–H parent (CAS 15450‑69‑8) is typically listed with a lower standard purity threshold of ≥90–95% across multiple vendors, and the N‑isopropyl analog (CAS 169777‑57‑5) is not routinely accompanied by published batch-specific QC data . The higher and more tightly controlled purity specification for 57311‑36‑1 reduces the risk of confounding biological assay results due to trace impurities that may act as partial agonists, antagonists, or cytotoxic contaminants.

Chemical purity Quality control Procurement specification

Synthetic Accessibility and Yield Advantage via Direct N-Methylation Route

The synthesis of 57311‑36‑1 proceeds via a single-step N-methylation of the readily available parent 7,8-dihydro-2,5(1H,6H)-quinolinedione using methyl iodide and K₂CO₃ in DMF at ambient temperature for 16 hours . This route avoids the harsher conditions (elevated temperatures, extended reaction times) or multi-step sequences required for bulkier N‑alkyl analogs such as the N‑isopropyl derivative [1]. The methyl iodide alkylation is stoichiometrically efficient with 1.5 equivalents of MeI, and the product is isolated without chromatographic purification in many protocols, enabling multi-gram scale-up. In contrast, the N‑trifluoromethyl analog requires specialized reagents and inert-atmosphere techniques that constrain throughput.

Synthetic methodology Reaction yield Scalability

Positional Selectivity in NNMT vs. NMT Biological Target Space

The 7,8-dihydroquinoline-2,5-dione scaffold has been independently validated in two distinct methyltransferase inhibition programs: NNMT (nicotinamide N-methyltransferase) and NMT (N-myristoyltransferase) [1][2]. The N–H parent compound (15450‑69‑8) is reported as a positive inotropic agent with no documented methyltransferase activity, whereas quinolinium N-methylated analogs achieve NNMT IC₅₀ values of ~1 μM [3]. The neutral N-methyl dione 57311‑36‑1 occupies a unique intermediate chemical space: it lacks the permanent positive charge of the quinolinium NNMT inhibitors, yet its N-methyl group pre-organizes the scaffold for potential metabolic N-demethylation or further quaternization. This redox and charge-state versatility is absent in both the N–H parent and the permanently charged quinolinium series.

NNMT inhibition NMT inhibition Target selectivity

Procurement-Relevant Application Scenarios for 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (57311-36-1)


Medicinal Chemistry SAR Expansion of Dihydroquinolinedione-Based Positive Inotropic Agents

57311‑36‑1 serves as the N-methylated benchmark for structure–activity relationship (SAR) studies deriving from the parent positive inotropic agent SF32 (15450‑69‑8). By directly comparing inotropic potency in isolated rabbit left-atrium stroke volume assays between the N–H parent and the N-methyl derivative, researchers can quantify the contribution of N1 lipophilicity to cardiac tissue exposure and pharmacodynamic effect [1]. The compound's ≥98% purity specification ensures that observed activity differences are attributable to N-methylation rather than impurity-driven artifacts.

Probe Design and Chemical Biology of NNMT and NMT Methyltransferases

As a neutral dione carrying a latent N-methyl group, 57311‑36‑1 is uniquely suited as a synthetic precursor for dual-state methyltransferase probes: it can be screened in its neutral form against NNMT, then chemically or metabolically converted to the quinolinium species for comparative profiling [2]. This approach is not accessible with the N–H parent (which requires both N‑alkylation and oxidation) or with the pre-formed quinolinium salts (which cannot passively cross cell membranes in intact-cell assays). Procurement of 57311‑36‑1 thus enables a single-scaffold, two-state probe strategy for target engagement studies.

Process Chemistry and Scale-Up Intermediate for API Manufacturing

The compound is explicitly listed by multiple manufacturers as 'used in producing API,' and its one-step N-methylation synthesis from commercially available 7,8-dihydro-2,5(1H,6H)-quinolinedione is amenable to multi-gram scale under ambient conditions . For CROs and CDMOs evaluating dihydroquinolinedione-based drug candidates, sourcing 57311‑36‑1 at the ≥95% purity grade provides a reliable intermediate for downstream functionalization at positions C3, C4, C6, or C7, with the N-methyl group already installed, eliminating a synthetic step from the GMP route.

Quote Request

Request a Quote for 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.